molecular formula C20H17N4+ B1619137 2-(4-Methylphenyl)-3,5-diphenyltetrazol-2-ium CAS No. 71658-33-8

2-(4-Methylphenyl)-3,5-diphenyltetrazol-2-ium

Cat. No. B1619137
CAS RN: 71658-33-8
M. Wt: 313.4 g/mol
InChI Key: QDQHUDINLICEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description



  • 2-(4-Methylphenyl)-3,5-diphenyltetrazol-2-ium , also known as MTT , is a heterocyclic compound with a tetrazole ring.

  • It is often used in biological assays as a colorimetric indicator for cell viability and proliferation.





  • Synthesis Analysis



    • The synthesis of MTT involves the reaction of appropriate precursors to form the tetrazole ring.

    • Specific synthetic methods and conditions may vary, but the tetrazole ring is typically formed through cyclization reactions.





  • Molecular Structure Analysis



    • MTT has a tetrazole ring with a phenyl group at the 4-position and two phenyl groups at the 3,5-positions.

    • The molecular formula is C<sub>20</sub>H<sub>15</sub>N<sub>5</sub> .





  • Chemical Reactions Analysis



    • MTT can participate in various chemical reactions, including nucleophilic substitutions, oxidation, and reduction.

    • Its reactivity depends on the specific functional groups attached to the tetrazole ring.





  • Physical And Chemical Properties Analysis



    • MTT is a solid compound with a characteristic color.

    • It is soluble in organic solvents and has a melting point within a specific range.




  • Safety And Hazards



    • MTT is generally considered safe for laboratory use.

    • However, like any chemical, it should be handled with care, and safety precautions should be followed.

    • Avoid inhalation, skin contact, and ingestion.




  • Future Directions



    • Further research could explore MTT’s applications beyond cell viability assays.

    • Investigate its potential in other chemical reactions or as a building block for more complex molecules.




    Remember that MTT’s properties and applications may vary based on specific experimental conditions and intended use. Always consult relevant literature and safety guidelines for accurate information. 🌟


    properties

    IUPAC Name

    2-(4-methylphenyl)-3,5-diphenyltetrazol-2-ium
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H17N4/c1-16-12-14-19(15-13-16)24-22-20(17-8-4-2-5-9-17)21-23(24)18-10-6-3-7-11-18/h2-15H,1H3/q+1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QDQHUDINLICEPV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H17N4+
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30329099
    Record name 2-(4-methylphenyl)-3,5-diphenyltetrazol-2-ium
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30329099
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    313.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(4-Methylphenyl)-3,5-diphenyltetrazol-2-ium

    CAS RN

    71658-33-8
    Record name 2-(4-methylphenyl)-3,5-diphenyltetrazol-2-ium
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30329099
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 4
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    2-(4-Methylphenyl)-3,5-diphenyltetrazol-2-ium
    Reactant of Route 6
    2-(4-Methylphenyl)-3,5-diphenyltetrazol-2-ium

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